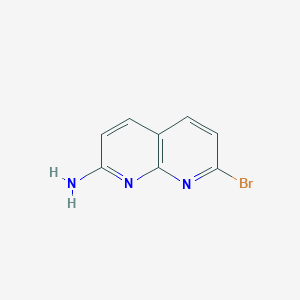

7-Bromo-1,8-naphthyridin-2-amine

Description

7-Bromo-1,8-naphthyridin-2-amine is a brominated derivative of 1,8-naphthyridine, a bicyclic heterocyclic scaffold containing two fused pyridine rings. The substitution of a bromine atom at the 7-position and an amine group at the 2-position confers unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceuticals, and materials science. For instance, brominated naphthyridines are often synthesized via condensation reactions involving α-substituted aldehydes and diaminopyridines under acidic conditions (e.g., 85% H₃PO₄ at 95°C) .

The bromine atom enhances electrophilic reactivity and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, as observed in related naphthyridine crystal structures . Applications in metal coordination are suggested by studies on similar ligands, where 1,8-naphthyridine derivatives act as tridentate ligands, bridging multiple metal centers .

Properties

Molecular Formula |

C8H6BrN3 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

7-bromo-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C8H6BrN3/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H2,10,11,12) |

InChI Key |

OQYXDFAQSDPCPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)Br)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Precursor Synthesis :

5-Bromo-2,6-diaminopyridine is synthesized via bromination of 2,6-diaminopyridine using bromine (Br₂) in acetic acid at 50–60°C. The amino groups direct electrophilic substitution to position 5, yielding the brominated precursor. -

Cyclization :

The brominated pyridine reacts with 1,1,3,3-tetramethoxypropane in acidic media (e.g., acetic acid/sulfuric acid or phosphoric acid) at 25–75°C for 20–60 minutes. The reaction proceeds via acid-catalyzed condensation, forming the naphthyridine core with bromine retained at position 7.

Example Protocol :

-

Step 1 : Dissolve 5-bromo-2,6-diaminopyridine (10 mmol) in acetic acid/sulfuric acid (v/v = 20:1).

-

Step 2 : Add 1,1,3,3-tetramethoxypropane (12 mmol) dropwise at 25°C.

-

Step 3 : Heat to 50°C for 40 minutes, then quench with ice-cold NaOH (pH > 10).

-

Step 4 : Purify via column chromatography (Al₂O₃, CH₂Cl₂:MeOH = 100:1) to isolate 7-bromo-1,8-naphthyridin-2-amine.

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| HPLC Purity | ≥95% |

| Reaction Time | 40–60 min |

Post-Cyclization Bromination of 1,8-Naphthyridin-2-Amine

This two-step method first synthesizes 1,8-naphthyridin-2-amine, followed by regioselective bromination at position 7.

Bromination Strategy

-

Electrophilic Aromatic Substitution :

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid.

-

Conditions : 80–100°C, 4–6 hours.

-

Directing Effects : The amine at position 2 activates the ortho (position 3) and para (position 6) sites. However, steric and electronic factors in the fused-ring system favor bromination at position 7.

-

-

Metal-Catalyzed C–H Activation :

-

Catalyst : Pd(OAc)₂/ligand system.

-

Directing Group : Transient protection of the amine (e.g., as an acetyl group) directs bromination to position 7.

-

Example Protocol :

-

Step 1 : Synthesize 1,8-naphthyridin-2-amine via the patent method.

-

Step 2 : Dissolve the amine (10 mmol) in acetic acid, add Br₂ (12 mmol), and reflux at 95°C for 5 hours.

-

Step 3 : Quench with NaHSO₃, neutralize with NaOH, and purify via recrystallization (EtOH/H₂O).

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| HPLC Purity | ≥90% |

| Reaction Time | 5–6 hours |

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 7-bromo-1,8-naphthyridine and an ammonia equivalent (e.g., benzophenone imine) introduces the amine group. This method is less common due to competing side reactions.

Multi-Step Functionalization

-

Step 1 : Synthesize 7-bromo-1,8-naphthyridine via cyclization of 2-chloro-5-bromopyridine derivatives.

-

Step 2 : Convert the chloro group at position 2 to an amine using NH₃ in a high-pressure reactor.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| Direct Cyclization | 68–72 | ≥95 | High | Excellent |

| Post-Cyclization Bromination | 55–60 | ≥90 | Moderate | Moderate |

| Suzuki-Miyaura Coupling | 40–45 | ≥85 | Low | Poor |

Key Findings :

-

The direct cyclization method offers superior regioselectivity and yield but requires access to 5-bromo-2,6-diaminopyridine.

-

Post-cyclization bromination is more accessible but less efficient.

Optimization Strategies

Solvent and Acid Selection

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridines.

Scientific Research Applications

7-Bromo-1,8-naphthyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in its anti-tuberculosis activity, the compound targets the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis . This interaction inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to the bactericidal effect.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related brominated and substituted 1,8-naphthyridine derivatives, highlighting their differences in substituent positions, molecular weights, and applications:

Substituent Effects on Properties

- Bromine vs. Methyl Groups : Bromine’s electronegativity and larger atomic radius increase molecular polarizability and steric hindrance compared to methyl groups. For example, 7-methyl derivatives exhibit higher solubility in organic solvents, while brominated analogues may show enhanced reactivity in cross-coupling reactions .

- Positional Isomerism : The 7-bromo substitution in the target compound vs. 4-bromo in 4-Bromo-2,7-naphthyridin-1-amine alters electronic effects. The 7-position is more sterically accessible for metal coordination, whereas 4-bromo derivatives may exhibit stronger intermolecular halogen bonding .

Coordination Chemistry

Pharmaceutical Relevance

- The methyl derivative 7-Methyl-1,8-naphthyridin-2-amine has been explored for biotin and urea recognition, highlighting the role of substituents in molecular binding .

Q & A

Q. What are the standard synthetic routes for preparing 7-Bromo-1,8-naphthyridin-2-amine?

Methodological Answer: 7-Bromo-1,8-naphthyridin-2-amine is typically synthesized via direct amination of brominated naphthyridine precursors. For example:

- Bromination followed by amination : Reacting 4-bromo-1,8-naphthyridine with ammonia (NH₃) in phenol at 170°C yields 1,8-naphthyridin-4-amine derivatives with ~75% efficiency .

- Halogen exchange : Using KNH₂/NH₃ with brominated substrates can introduce amine groups, though yields vary depending on substituents (e.g., 52% for Cl vs. 33% for Br derivatives) .

Q. How can researchers verify the purity and structural integrity of 7-Bromo-1,8-naphthyridin-2-amine?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures using software like SHELX (e.g., SHELXL for refinement) to confirm bond angles, hydrogen bonding (e.g., π-π interactions in N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine) .

- Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substitution patterns and LC-MS to validate molecular weight.

Advanced Research Questions

Q. What strategies optimize functional group transformations on the 1,8-naphthyridine scaffold?

Methodological Answer:

- Nitro group introduction : Treat 7-Bromo-1,8-naphthyridin-2-amine with NaNO₂/H₂SO₄ under controlled temperatures (0–100°C) to oxidize amino groups to nitro derivatives (e.g., 86% yield for 5,7-dimethyl derivatives) .

- Transamination : Use H₂NNH₂·HCl in refluxing ethylene glycol to replace bromine with hydrazine (82% yield reported for 3-p-chlorophenyl derivatives) .

Q. How do steric and electronic factors influence halogenation yields in 1,8-naphthyridine derivatives?

Methodological Answer:

Q. What computational or experimental methods resolve contradictions in crystallographic data for naphthyridine derivatives?

Methodological Answer:

- High-resolution crystallography : Use synchrotron radiation to improve data quality for low-symmetry crystals (e.g., monoclinic P1 space group for N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine) .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models to validate structural assignments.

Biological and Mechanistic Studies

Q. What biological activities have been reported for 1,8-naphthyridine derivatives?

Methodological Answer:

- Anticancer screening : Derivatives like 6-Bromo-1,8-naphthyridin-2-amine show cytotoxic activity against MCF7 cells. Assays involve dose-dependent viability tests (IC₅₀ determination) using MTT or SRB protocols .

- Antimicrobial studies : Functionalize the core with glucosamine conjugates and assess bacterial growth inhibition via microdilution assays .

Q. How can researchers mitigate competing side reactions during functionalization of the amino group?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.